N-Pentyl(phenylcyclopentyl)formamide
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Overview
Description
N-Pentyl(phenylcyclopentyl)formamide is an organic compound with the molecular formula C17H25NO It is a formamide derivative characterized by the presence of a pentyl group, a phenyl group, and a cyclopentyl group attached to the formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl(phenylcyclopentyl)formamide can be achieved through the N-formylation of the corresponding amine. One common method involves the reaction of the amine with formic acid or formic acid derivatives under suitable conditions. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a catalyst has been reported to promote the N-formylation of amines efficiently . Another method involves the use of CO2 and H2 in the presence of a Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopentyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Pentyl(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Pentyl(phenylcyclopentyl)formamide involves its interaction with molecular targets through its formamide group. The formamide moiety can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. The specific pathways and targets would depend on the context of its application, such as its role in catalysis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Similar structure but lacks the pentyl and cyclopentyl groups.
N-Cyclopentylformamide: Similar structure but lacks the phenyl and pentyl groups.
N-Pentylformamide: Similar structure but lacks the phenyl and cyclopentyl groups.
Uniqueness
N-Pentyl(phenylcyclopentyl)formamide is unique due to the presence of all three groups (pentyl, phenyl, and cyclopentyl) attached to the formamide moiety. This unique combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-pentyl-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-9-14-18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11H,2-3,7-9,12-14H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBBHARLOWSUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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